4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
4-Methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring substituted with a carboxamide group and an imidazole moiety
Mechanism of Action
Target of Action
The compound “4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide” is a derivative of imidazole . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction of the compound with its targets can lead to various changes in the biological system, which can result in the observed biological activities.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the broad range of biological activities of imidazole derivatives, it can be inferred that the compound could have various molecular and cellular effects .
Safety and Hazards
Future Directions
Given the broad range of biological activities exhibited by imidazole-containing compounds, there is a great potential for the development of new drugs . Future research may focus on exploring the therapeutic potential of these compounds and developing efficient synthetic routes for their production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 4-methylthiophene-2-carboxylic acid with 2-(2-methyl-1H-imidazol-1-yl)ethanamine under dehydration conditions to form the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced to form imidazolium salts.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 4-Methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-sulfoxide or sulfone.
Reduction: 4-Methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide imidazolium salt.
Substitution: Various substituted amides or esters.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Material Science: Its unique structure makes it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It can be used as a reagent or intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
4-Methylthiophene-2-carboxamide: Lacks the imidazole moiety.
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide: Lacks the methyl group on the thiophene ring.
4-Methyl-N-(2-(1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide: Similar structure but without the methyl group on the imidazole ring.
Uniqueness: 4-Methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide stands out due to its combination of the thiophene and imidazole rings, which can impart unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-9-7-11(17-8-9)12(16)14-4-6-15-5-3-13-10(15)2/h3,5,7-8H,4,6H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAWWKRAIOBEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C=CN=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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